molecular formula C7H10Cl2N4 B6332761 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride CAS No. 935466-96-9

7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride

Cat. No. B6332761
CAS RN: 935466-96-9
M. Wt: 221.08 g/mol
InChI Key: SLDGZIKVPCCDAT-UHFFFAOYSA-N
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Description

7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride is a chemical compound with diverse properties . It is a versatile compound with potential applications in various fields, such as organic synthesis and drug discovery . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .


Molecular Structure Analysis

The structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives provide insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring .


Chemical Reactions Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It also participates in cross-coupling reactions catalyzed by palladium and mediated by copper, which makes it valuable in the synthesis of complex organic compounds .


Physical And Chemical Properties Analysis

7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . This compound appears as a white crystalline solid. Its melting point range is approximately 214-217 °C . While it is poorly soluble in water, it exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .

Mechanism of Action

Target of Action

The primary target of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride is Bruton’s tyrosine kinase (BTK) . BTK is a Tec family kinase with a well-defined role in the B cell receptor (BCR) and Fcγ receptor (FcR) signaling pathways . It plays a crucial role in B-cell signaling and contributes to the pathogenesis of various diseases, including rheumatoid arthritis .

Mode of Action

The compound interacts with its target, BTK, by inhibiting its activity . The inhibition of BTK leads to a disruption in the BCR and FcR signaling pathways, which are critical for B-cell proliferation and survival .

Biochemical Pathways

The inhibition of BTK affects the BCR and FcR signaling pathways. These pathways are crucial for B-cell proliferation and survival. When BTK is inhibited, it disrupts these pathways, leading to a decrease in B-cell proliferation and an increase in B-cell apoptosis .

Pharmacokinetics

It is known that the compound has a clogp value less than 4 and a molecular weight less than 400 . These properties suggest that the compound is likely to maintain drug-likeness during lead optimization .

Result of Action

The result of the action of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride is a decrease in B-cell proliferation and an increase in B-cell apoptosis . This is due to the disruption of the BCR and FcR signaling pathways caused by the inhibition of BTK .

Action Environment

The action of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride can be influenced by various environmental factors. For instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine . .

properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c8-3-6-5-1-2-9-7(5)11-4-10-6;;/h1-2,4H,3,8H2,(H,9,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDGZIKVPCCDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=NC(=C21)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride

Synthesis routes and methods

Procedure details

7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile (86 mg, 0.597 mmol) was dissolved in EtOH (2 mL), then added concentrated HCl (0.2 mL, 2.39 mmol) and 10% Pd/C (20 mg). The reaction was put under a balloon of H2 gas and stirred for 6 h. The mixture was filtered through a pad of Celite®, washing with MeOH. The filtrate was concentrated in vacuo to yield C-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-methylamine dihydrochloride as an orange solid.
Quantity
86 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mg
Type
catalyst
Reaction Step Two

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